molecular formula C12H18ClN3O B1490264 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol CAS No. 2098011-63-1

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol

Cat. No. B1490264
CAS RN: 2098011-63-1
M. Wt: 255.74 g/mol
InChI Key: UBXRMFVMRXVFLL-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol, also known as CEMEP, is an organic compound with a wide array of applications in scientific research. CEMEP is an important and versatile molecule for a variety of biochemical and physiological studies, due to its unique chemical structure. This compound can be used as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of other compounds. Additionally, CEMEP has been used to study the structure and function of enzymes, as well as to investigate the mechanism of drug action.

Scientific Research Applications

Chemical Synthesis and Characterization

Research in the field of chemical synthesis has led to the development of various derivatives of pyrimidines and piperidines, demonstrating the versatility of these compounds in organic chemistry. For instance, the synthesis of new heterocyclic compounds containing 1,3-oxazepine derivatives from 6-methyl 2-thiouracil showcases innovative approaches to creating substances with potentially significant biological activities (Mohammad, Ahmed, Mahmoud, 2017). Similarly, the development of novel 2-S-, 4-, 5-substituted, and bicyclic derivatives of 6-methylpyrimidine-4-ol, including pyrazole, 1,2,4-triazole, and pyridazine moieties, highlights the chemical diversity achievable through targeted synthesis efforts (Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, Ayvazyan, 2020).

Biological Activities

The exploration of biological activities is a significant area of research for compounds with pyrimidine and piperidine structures. Studies have demonstrated various biological effects, including antimicrobial and plant growth-stimulating actions. For example, the antimicrobial screening of new compounds synthesized from 6-methyl 2-thiouracil against several bacterial strains revealed significant antibacterial activity, suggesting the potential for these compounds in developing new antimicrobial agents (Mohammad, Ahmed, Mahmoud, 2017). Furthermore, synthesized compounds related to 6-methylpyrimidine-4-ol were found to exhibit pronounced stimulating action on plant growth, indicating their utility in agricultural applications (Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, Ayvazyan, 2020).

Crystallographic Studies

Crystallographic analyses provide insights into the molecular structures of synthesized compounds, facilitating a better understanding of their chemical behavior and potential interactions. For instance, the study of the crystal and molecular structures of certain benzyl-pyrimidinylamine derivatives offers valuable information on conformational preferences and intermolecular interactions, which are critical for designing compounds with desired biological properties (Odell, McCluskey, Failes, Tiekink, 2007).

properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8(2)15-12/h6,9-10,17H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXRMFVMRXVFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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